(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
Description
(2Z)-2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core substituted with a benzylidene group at the 2-position and a diethylcarbamate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and intermolecular interactions.
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-21(4-2)20(23)24-15-10-11-16-17(13-15)25-18(19(16)22)12-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCCYQPWZKEIS-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran ring system and a diethylcarbamate moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of 325.35 g/mol. The presence of the benzylidene group enhances its reactivity and interaction with biological targets.
The biological activity of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is primarily attributed to its ability to interact with various enzymes and receptors. The compound may exhibit:
- Antioxidant Activity : By scavenging free radicals, it can reduce oxidative stress in cells.
- Anticancer Properties : It may induce apoptosis in cancer cells by modulating signaling pathways.
- Antimicrobial Effects : The compound has shown potential against various microbial strains.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Anticancer | Induced apoptosis in MCF-7 breast cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Anticancer Activity :
A study evaluated the antiproliferative effects of the compound on MCF-7 breast cancer cells, reporting an IC50 value of 32 ± 1.0 μM. The mechanism involved the induction of apoptosis confirmed through acridine orange/ethidium bromide staining methods . -
Antioxidant Properties :
Research indicated that (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate demonstrated significant antioxidant activity, comparable to standard antioxidants like Trolox and BHA. The compound effectively scavenged DPPH radicals with an IC50 value indicative of its potential as a natural antioxidant . -
Antimicrobial Efficacy :
In vitro studies showed that the compound exhibited notable antimicrobial activity against several bacterial strains, suggesting its potential application in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Analysis:
Substituent Effects on Reactivity and Stability :
- The diethylcarbamate group in the target compound likely enhances metabolic stability compared to acetate derivatives (e.g., ), as carbamates are generally less prone to hydrolysis than esters .
- Halogenated benzylidene groups (e.g., 3-bromo in -chloro-6-fluoro in ) increase molecular polarity and may influence binding affinity in biological systems through halogen bonding .
Dimethylcarbamate () vs. diethylcarbamate (Target): The ethyl groups in the target compound may improve membrane permeability compared to the smaller methyl groups, though this could also increase steric hindrance .
Hydrogen Bonding and Crystallography: The carbonyl oxygen in the 3-oxo group and carbamate/ester functionalities serve as hydrogen-bond acceptors, influencing crystal packing (as inferred from and ). For example, the diethylcarbamate’s NH group could act as a hydrogen-bond donor, promoting intermolecular interactions .
Research Findings and Implications
- Synthetic Accessibility: Acetate and carbamate derivatives (e.g., ) are synthetically tractable via esterification or carbamoylation of the parent benzofuranol, as suggested by analogous procedures in and .
- Biological Relevance : Halogenated analogs () may exhibit enhanced bioactivity due to increased electrophilicity, while furan-substituted derivatives () could target enzymes with aromatic binding pockets.
- Material Science Applications : The rigidity of the benzylidene-dihydrobenzofuran core (common to all analogs) suggests utility in liquid crystals or organic semiconductors, where planar structures and conjugated systems are advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
